4-Quinolinemethanamine, 7-chloro-
Overview
Description
4-Quinolinemethanamine, 7-chloro- is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The 7-chloro substitution on the quinoline ring enhances its biological activity, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinemethanamine, 7-chloro- typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with various amines. One common method is the reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length, followed by treatment with substituted aromatic or heteroaromatic aldehydes to form Schiff bases . Another method involves the use of ultrasound irradiation to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of 4,7-dichloroquinoline, a precursor to 4-Quinolinemethanamine, 7-chloro-, involves the hydrolysis and acid adjustment of 4-hydroxyl-7-chloro-quinoline-3-carboxylic acid ethyl ester using sodium hydroxide solution, followed by decarboxylation and chlorination steps . This process ensures the large-scale availability of the compound for further synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Quinolinemethanamine, 7-chloro- undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with amines to form Schiff bases.
Oxidation and Reduction:
Cyclization: Formation of cyclic derivatives through intramolecular reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves amines and aldehydes under mild conditions.
Oxidation and Reduction: Common oxidizing agents like potassium permanganate or reducing agents like sodium borohydride may be used, though specific examples are limited.
Cyclization: Often requires heating and the presence of catalysts to facilitate ring closure.
Major Products
The major products formed from these reactions include various Schiff bases and cyclic derivatives, which exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Exhibits antimicrobial and antimalarial activities, making it a candidate for drug development
Medicine: Potential therapeutic agent for treating infectious diseases and cancer
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Quinolinemethanamine, 7-chloro- involves its interaction with various molecular targets. It is known to inhibit the activity of certain enzymes and disrupt cellular processes in microorganisms, leading to their death . The compound’s antimalarial activity is attributed to its ability to interfere with the heme detoxification pathway in Plasmodium parasites .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another quinoline derivative with antimalarial activity.
Amodiaquine: Known for its effectiveness against chloroquine-resistant strains of Plasmodium.
Hydroxychloroquine: Used in the treatment of autoimmune diseases and malaria.
Uniqueness
4-Quinolinemethanamine, 7-chloro- is unique due to its specific substitution pattern, which enhances its biological activity compared to other quinoline derivatives. Its ability to form Schiff bases and cyclic derivatives further distinguishes it from similar compounds .
Properties
IUPAC Name |
(7-chloroquinolin-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-8-1-2-9-7(6-12)3-4-13-10(9)5-8/h1-5H,6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSYNOSHZBJPHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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